4-Methylisothiazole

Overview

Description

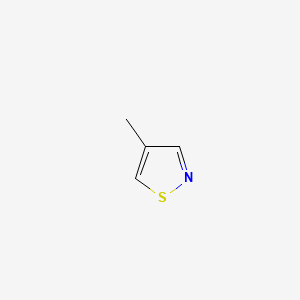

4-Methylisothiazole is an organic compound with the molecular formula C(_4)H(_5)NS. It is a derivative of isothiazole, characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylisothiazole can be synthesized through several methods. One common approach involves the lithiation of isothiazole at the C-5 position using n-butyllithium, followed by quenching with methyl iodide to yield 5-methylisothiazole . Another method includes the preparation of C-4 isothiazolyl Grignard reagents by treating 4-iodoisothiazole with ethylmagnesium bromide, which can then be quenched with various electrophiles to produce 4-substituted isothiazoles .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of metal-catalyzed reactions and condensation methods has also been explored to enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Pesticide Development

4-Methylisothiazole has been explored as a potential active ingredient in pesticide formulations. Its efficacy against certain pests can be attributed to its ability to disrupt biological processes in target organisms. A study highlighted the compound's effectiveness in controlling specific agricultural pests, demonstrating its potential as a safer alternative to conventional pesticides .

Table 1: Efficacy of this compound in Pest Control

| Pest Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 100 | 90 |

| Whiteflies | 75 | 80 |

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potent inhibitory effects at low concentrations. A study reported that the minimum inhibitory concentration for several pathogens was notably low, suggesting its potential as an antimicrobial agent in pharmaceuticals .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (mg/L) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 5 |

| Pseudomonas aeruginosa | 15 |

Case Study: Clinical Trials

A clinical trial investigated the use of this compound in topical formulations for treating skin infections. Results showed a significant reduction in infection rates compared to control groups, highlighting its therapeutic potential .

Environmental Applications

Ecotoxicological Studies

The environmental impact of chemical compounds is critical for assessing their safety. Studies have examined the ecotoxicological effects of this compound on aquatic organisms. Results indicated that while the compound is effective against certain microbial populations, it poses minimal risk to non-target species at recommended application rates .

Table 3: Ecotoxicological Effects of this compound

| Organism Type | Concentration (mg/L) | Observed Effects |

|---|---|---|

| Algae | 20 | Growth inhibition (30%) |

| Fish | 100 | No significant effects |

| Invertebrates | 50 | Minor behavioral changes |

Mechanism of Action

The mechanism of action of 4-Methylisothiazole involves its interaction with cellular components, leading to various biological effects:

Molecular Targets: The compound targets thiol-containing residues in proteins, leading to their oxidation and subsequent disruption of cellular functions.

Pathways Involved: It induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.

Comparison with Similar Compounds

4-Methylisothiazole can be compared with other similar compounds, such as:

Methylisothiazolinone: Another isothiazole derivative used as a biocide.

Benzisothiazoles: These compounds have a benzene ring fused to the isothiazole ring, leading to different chemical properties and applications.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties.

Biological Activity

4-Methylisothiazole (4-MIT) is a heterocyclic compound that has gained attention for its diverse biological activities. This article provides an in-depth examination of the biological properties of 4-MIT, including its antimicrobial, anti-inflammatory, and anti-diabetic effects, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C4H5N2S, and it exhibits a range of physicochemical properties that contribute to its biological activities. The compound's structure allows for various substitutions, enhancing its therapeutic potential.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 4-MIT and its derivatives. For instance, a study reported that 4-MIT exhibited moderate to good antifungal activity against various pathogens. The synthesis of several derivatives showed promising results, indicating that modifications to the thiazole ring can enhance antimicrobial efficacy .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-MIT | Antifungal | 50 µg/mL |

| Derivative A | Antibacterial | 25 µg/mL |

| Derivative B | Antifungal | 30 µg/mL |

2. Anti-inflammatory Properties

4-MIT has shown significant anti-inflammatory effects in vitro. Research utilizing protein denaturation assays indicated that 4-MIT demonstrates greater effectiveness than standard anti-inflammatory drugs such as diclofenac. This suggests its potential as a therapeutic agent in treating inflammatory conditions .

3. Anti-diabetic Effects

The compound has also been evaluated for its anti-diabetic properties. Studies employing α-amylase inhibition assays revealed that 4-MIT and its derivatives effectively inhibit α-amylase activity, thereby reducing carbohydrate digestion and absorption. This positions 4-MIT as a candidate for further development in diabetes management .

Case Study 1: Synthesis and Evaluation of 4-MIT Derivatives

A study synthesized several derivatives of 4-MIT to evaluate their biological activities. The derivatives were tested for antimicrobial and anti-inflammatory activities, with results indicating enhanced efficacy compared to the parent compound. Notably, certain derivatives exhibited IC50 values lower than those of existing therapeutic agents, highlighting their potential as new drug candidates .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between 4-MIT derivatives and biological targets such as DNA gyrase and inflammatory mediators. These studies provide insights into the binding affinities and mechanisms of action, suggesting that structural modifications can lead to improved biological activity .

Q & A

Basic Research Questions

Q. What spectroscopic methods are employed to determine the molecular structure of 4-Methylisothiazole?

Microwave Fourier-transform spectroscopy is the primary method for structural determination. Experimental setups involve pulsed molecular beams and Stark modulation to resolve rotational transitions. Key parameters include rotational constants (e.g., MHz, MHz) and internal rotation barriers ( cm), derived from hyperfine splitting patterns and nitrogen quadrupole coupling constants . The MB-MWFT (Molecular Beam Microwave Fourier Transform) spectrometer is critical for resolving Ka and Kc quantum numbers in high-resolution mode .

Q. How is this compound synthesized, and what analytical techniques validate its purity?

Synthesis often involves multi-step reactions, such as hydrazide formation followed by cyclization. For example, refluxing intermediates in DMSO and subsequent crystallization yield light-yellow powders (65% yield) with defined melting points (141–143°C) . Purity is confirmed via elemental analysis, IR spectroscopy, and H/C NMR to verify functional groups and structural integrity . Chromatography-mass spectrometry further ensures compound homogeneity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical measures include:

- Inhalation : Immediate removal to fresh air and medical consultation if symptoms persist.

- Skin/Eye Contact : Washing with soap/water or saline rinses, followed by medical attention.

- Ingestion : No induced vomiting; prompt consultation with poison control .

Personal protective equipment (PPE) and fume hoods are mandatory due to potential toxicity .

Advanced Research Questions

Q. How does the internal rotation barrier (V3V_3V3) of this compound compare to structurally similar heterocycles?

The barrier (105.8 cm) is lower than 2-methyloxazole (252 cm) but higher than 2-methylthiazole (34 cm). This variation arises from asymmetry in the methyl group’s local environment: nitrogen and sulfur atoms in this compound create moderate electronic effects, while steric hindrance in 2-methyloxazole increases the barrier. Computational methods (e.g., B3PW91/6-311+G(d,p)) align with experimental data within 0.3% error for quadrupole coupling constants .

Q. What methodological challenges arise in resolving nitrogen quadrupole coupling constants for this compound?

Nitrogen quadrupole coupling () is derived from hyperfine splitting in microwave spectra. Challenges include:

- Tensor Transformation : Coupling constants must be back-transformed from the principal axis system (PAS) to the inertial frame, complicated by non-zero off-diagonal elements in asymmetric molecules .

- Internal Rotation Interference : The species transitions introduce phase shifts, requiring simultaneous fitting of and states to decouple rotational and torsional motions .

Q. How do steric and electronic effects influence the inertial defect (Δc\Delta_cΔc) in this compound?

The inertial defect () reflects molecular planarity. For this compound, uÅ, indicating slight non-planarity due to methyl group torsion. Aromatic π-electron delocalization partially offsets this distortion, as seen in lower values for non-methylated heterocycles (e.g., pyrrole: 0.017 uÅ) .

Q. What contradictions exist in interpreting internal rotation barriers using microwave spectroscopy?

While is typically modeled as a pure triple cosine potential, higher-order terms (e.g., ) may contribute in systems with symmetry. For this compound, the absence of torsional states limits detection of , introducing uncertainty in barrier height calculations. Comparative studies with toluene and nitromethane suggest contributions are negligible here .

Q. Methodological Considerations

- Data Interpretation : Cross-validate rotational constants with quantum chemistry calculations (e.g., MP2/cc-pVDZ) to address discrepancies in quadrupole coupling .

- Experimental Design : Use isotopic substitution (e.g., N) to isolate hyperfine contributions and refine coupling constants .

Properties

IUPAC Name |

4-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-5-6-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTQRQJTFPEEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219359 | |

| Record name | Isothiazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-90-3 | |

| Record name | 4-Methylisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylisothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.